Sdz 880-431

Beschreibung

Sulfadiazine (SDZ), a sulfonamide antibiotic, is widely used in veterinary and human medicine due to its broad-spectrum antimicrobial activity. Structurally, SDZ consists of a sulfonamide group linked to a pyrimidine ring, with two functional groups that dictate its dissociation behavior in aqueous environments. At pH < 2.7, SDZ exists in a protonated cationic form (SDZ⁺), transitions to a neutral state (SDZ⁰) between pH 2.7–6.4, and becomes deprotonated (SDZ⁻) at pH > 6.4 . This pH-dependent ionization significantly influences its environmental fate, adsorption, and reactivity with oxidants. SDZ is frequently detected in aquatic and soil systems due to incomplete metabolism and persistence, necessitating studies on its removal via advanced oxidation processes (e.g., peroxymonosulfate activation ) and adsorption mechanisms (e.g., biochar ).

Eigenschaften

CAS-Nummer |

101662-30-0 |

|---|---|

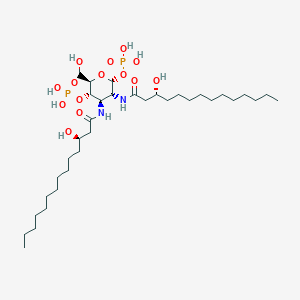

Molekularformel |

C34H68N2O14P2 |

Molekulargewicht |

790.9 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C34H68N2O14P2/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(50-52(45,46)47)48-28(25-37)33(31)49-51(42,43)44)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,42,43,44)(H2,45,46,47)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |

InChI-Schlüssel |

QLAZNNNXRFUOQM-XQJZMFRCSA-N |

SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |

Synonyme |

SDZ 880-431 SDZ 880.431 SDZ-880-431 SDZ-880.431 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves several steps, each requiring precise reaction conditionsThe amino groups are then added through a series of substitution reactions, and the final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and ensuring the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The amino and hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular signaling pathways and enzyme functions.

Medicine

In medicine, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of high-value products.

Wirkmechanismus

The mechanism of action of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphonooxy group plays a crucial role in its binding affinity and specificity, while the hydroxyl and amino groups contribute to its overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

SDZ shares structural similarities with other sulfonamides and heterocyclic compounds, but subtle differences impact their chemical behavior:

- Sulfapyridine : Differs from SDZ by one additional nitrogen atom in the heterocyclic ring. This modification slightly reduces ionization efficiency in matrix-assisted laser desorption/ionization (MALDI-TOF) using CuCoO–GO, though both compounds are effectively ionized .

- Sulfonamide : Lacks the pyrimidine ring present in SDZ, resulting in lower molecular complexity and reduced interaction with catalytic matrices like CuCoO–GO .

- Pyrimethanil : Shares the pyrimidine ring but lacks the sulfonamide group and S=O bond, leading to distinct degradation pathways and ionization profiles .

These structural variations underscore the importance of functional groups in determining reactivity and analytical detectability.

Pharmacokinetic Comparison with Sulfamethoxazole (SMX) and Trimethoprim (TMP)

In broilers, SDZ exhibits pharmacokinetic profiles distinct from SMX and TMP:

| Parameter | SDZ | SMX | TMP |

|---|---|---|---|

| Clearance (L/h/kg) | 0.15 | 0.15 | 1.53 |

| Volume of Distribution (L/kg) | 0.51 | 0.62 | 3.14 |

- SDZ and SMX share similar clearance rates (~0.15 L/h/kg), which are 10× lower than TMP (1.53 L/h/kg) .

- Body weight significantly impacts SDZ and TMP clearance, with heavier broilers showing higher metabolic rates .

Adsorption Behavior in Environmental Matrices

SDZ’s adsorption is influenced by soil composition, ionic strength, and coexisting compounds:

Comparison with Sulfathiazole (STZ) :

- Competitive Adsorption with Tetracycline (TC) and Norfloxacin (NFX): Adsorption capacity follows TC > NFX > SDZ due to stronger interactions of TC with soil matrices (e.g., hydrogen bonding and cation bridging) . Competitive effects reduce SDZ adsorption in multicomponent systems .

Degradation Efficiency and Pathways

SDZ’s degradation kinetics and mechanisms vary across systems compared to similar antibiotics:

Anaerobic Digestion vs. Sulfamethazine (SM2) :

- Advanced Oxidation Processes: Peroxymonosulfate (PMS) Activation: SDZ degradation reaches 62.9% with PMS alone, outperforming adsorption by Fe/C catalysts (<5%) . Electrocatalysis: Ni-doped Sb-SnO₂ electrodes achieve 100% SDZ removal in 15 min (rate constant: 0.329 min⁻¹), outperforming 2D electrodes by 17.6% in TOC removal . Ozone/PMS System: SDZ degradation is optimal at pH 9, where the deprotonated form (SDZ⁻) reacts efficiently with oxidants .

Key Research Findings

- Environmental Mobility : Low ionic strength (<0.003 mol/L) enhances SDZ migration in soils via colloidal transport (e.g., SiO₂), while high ionic strength (>0.005 mol/L) promotes adsorption .

- Synergistic Adsorption with Heavy Metals: Cu(II) inhibits SDZ adsorption on amino-modified resins (PSTY) due to competitive ligand binding, though low Cu(II) concentrations slightly enhance removal via electrostatic effects .

Q & A

Q. What are the critical methodological steps to ensure reproducibility in SDZ 880-431 synthesis?

Reproducibility requires:

- Detailed experimental protocols : Document reaction conditions (temperature, solvent ratios, catalysts) and purification methods (e.g., column chromatography, recrystallization) .

- Characterization rigor : Use HPLC for purity assessment (>95%), NMR/FTIR for structural validation, and elemental analysis for stoichiometric confirmation .

- Subsampling precision : Follow standardized procedures for particulate sample division to minimize heterogeneity errors during analysis .

Q. How should researchers design initial experiments to assess SDZ 880-431’s physicochemical properties?

- Define measurable variables : Solubility (in polar/nonpolar solvents), stability (pH/temperature dependence), and partition coefficients (logP) .

- Control groups : Include reference compounds with known properties for comparative analysis .

- Statistical robustness : Use triplicate measurements and report confidence intervals for variability assessment .

Q. What are the best practices for integrating SDZ 880-431’s spectral data into research publications?

- Primary data inclusion : Provide raw NMR/IR spectra in supplementary materials, annotated with peak assignments .

- Avoid redundancy : Summarize key spectral findings in tables (e.g., δ values, coupling constants) rather than duplicating figures in the main text .

- Metadata context : Specify instrument models (e.g., Bruker 500 MHz NMR) and calibration standards .

Q. How can researchers validate the purity of SDZ 880-431 in heterogeneous samples?

- Multi-method validation : Combine HPLC (for quantitative purity) with mass spectrometry (to detect trace impurities) .

- Batch testing : Analyze at least three independent synthesis batches to assess consistency .

- Error reporting : Calculate and disclose relative standard deviation (RSD) across replicates .

Q. What frameworks guide the formulation of hypothesis-driven research questions for SDZ 880-431?

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO alignment : Define Population (e.g., cell lines), Intervention (SDZ 880-431 dosage), Comparison (control compounds), and Outcomes (e.g., IC50 values) .

- Gap analysis : Prioritize questions addressing understudied mechanisms (e.g., off-target interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in SDZ 880-431’s reported pharmacological efficacy across studies?

- Systematic review : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line specificity) .

- Dose-response reevaluation : Test efficacy across a broader concentration range (e.g., 0.1–100 µM) to reconcile IC50 discrepancies .

- Mechanistic studies : Use knock-out models or competitive inhibitors to isolate target-specific effects .

Q. What advanced methodologies improve predictive modeling of SDZ 880-431’s bioactivity?

- In silico-in vitro integration : Combine molecular docking (e.g., AutoDock Vina) with experimental validation (surface plasmon resonance) to refine binding affinity predictions .

- Machine learning : Train models on structural analogs’ ADMET (absorption, distribution, metabolism, excretion, toxicity) data to forecast SDZ 880-431’s pharmacokinetics .

- Network pharmacology : Map multi-target interactions using STRING or KEGG pathway databases .

Q. How can experimental design address the challenge of SDZ 880-431’s stability in long-term studies?

- Accelerated stability testing : Expose samples to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage .

- Protective formulations : Test co-solvents (e.g., cyclodextrins) or lyophilization to enhance stability .

Q. What strategies mitigate bias in interpreting SDZ 880-431’s mechanism of action?

- Blinded analysis : Assign independent teams for data collection and interpretation to reduce confirmation bias .

- Negative controls : Include compounds with unrelated mechanisms to rule out assay artifacts .

- Multivariate statistics : Apply principal component analysis (PCA) to differentiate target-specific effects from noise .

Q. How should researchers structure interdisciplinary studies linking SDZ 880-431’s chemical properties to therapeutic outcomes?

- Conceptual frameworks : Align with theories like structure-activity relationships (SAR) or systems biology .

- Cross-validation : Correlate in vitro bioactivity with in vivo pharmacokinetic data (e.g., Cmax, AUC) .

- Collaborative workflows : Integrate cheminformatics, synthetic chemistry, and pharmacodynamic teams .

Methodological Recommendations

- Data reporting : Include tables summarizing key findings (e.g., Table 1: Comparative IC50 values across assays) and figures illustrating mechanistic hypotheses .

- Ethical compliance : Obtain institutional review for studies involving animal/human-derived samples .

- Transparency : Disclose all raw data, software parameters (e.g., docking scores), and preprocessing steps (e.g., baseline correction in spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.